1-(Cyclobutylcarbonyl)piperidin-4-one
Overview
Description
1-(Cyclobutylcarbonyl)piperidin-4-one is an organic compound with the chemical formula C10H15NO2 and a molecular weight of 181.23 g/mol . The structure of this compound includes a cyclobutane ring and a piperidine ring, making it a unique and interesting molecule for various chemical and biological studies . It is a colorless to light yellow solid with a distinctive odor and is soluble in alcohols, ketones, and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclobutylcarbonyl)piperidin-4-one can be synthesized through a multi-step process. One common method involves the reaction of piperidine with bromocyclobutane to produce 1-(bromocyclobutyl)piperidine. This intermediate is then reacted with sodium acetate to yield 1-(cyclobutanyl)piperidine . Another method involves the carbonylation of 1-(cyclobutyl)piperidine with carbon dioxide to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobutylcarbonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(Cyclobutylcarbonyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Cyclobutylcarbonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylcarbonyl)piperidin-4-one
- 1-(Cyclohexylcarbonyl)piperidin-4-one
- 1-(Cyclopentylcarbonyl)piperidin-4-one
Uniqueness
1-(Cyclobutylcarbonyl)piperidin-4-one is unique due to its specific cyclobutane and piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(cyclobutanecarbonyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-4-6-11(7-5-9)10(13)8-2-1-3-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNXHTHTQNNCLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640983 | |
Record name | 1-(Cyclobutanecarbonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017021-42-9 | |
Record name | 1-(Cyclobutanecarbonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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